![molecular formula C6H10N2S B15325057 Methyl[2-(1,3-thiazol-5-yl)ethyl]amine](/img/structure/B15325057.png)
Methyl[2-(1,3-thiazol-5-yl)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl[2-(1,3-thiazol-5-yl)ethyl]amine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(1,3-thiazol-5-yl)ethyl]amine typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stages of synthesis . Another method involves the reaction of p-chlorocyanoacetanilide with carbon disulfide in dimethylformamide (DMF) and potassium hydroxide, followed by the addition of methyl iodide[3][3].
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated systems to optimize reaction parameters and minimize by-products .
化学反应分析
Types of Reactions
Methyl[2-(1,3-thiazol-5-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
科学研究应用
Methyl[2-(1,3-thiazol-5-yl)ethyl]amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new drugs with anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
作用机制
The mechanism of action of Methyl[2-(1,3-thiazol-5-yl)ethyl]amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and electron density distribution allow it to participate in electrophilic and nucleophilic substitution reactions, which can modulate biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
5-Methylthiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism and nervous system function.
Uniqueness
Methyl[2-(1,3-thiazol-5-yl)ethyl]amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C6H10N2S |
|---|---|
分子量 |
142.22 g/mol |
IUPAC 名称 |
N-methyl-2-(1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C6H10N2S/c1-7-3-2-6-4-8-5-9-6/h4-5,7H,2-3H2,1H3 |
InChI 键 |
GZJOLIAUTNNAJV-UHFFFAOYSA-N |
规范 SMILES |
CNCCC1=CN=CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


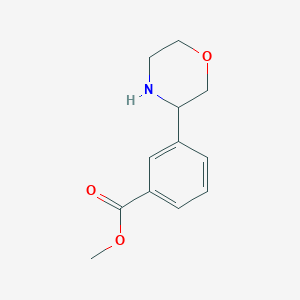
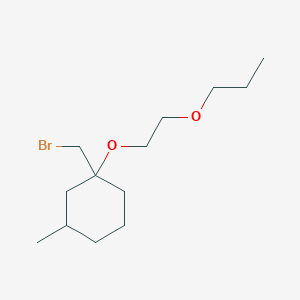
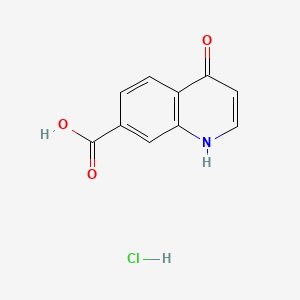

![7-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B15324995.png)
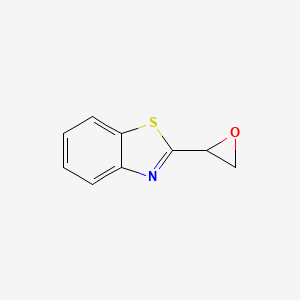
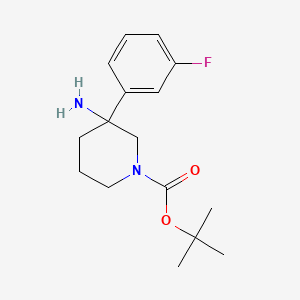
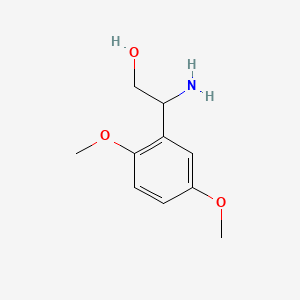
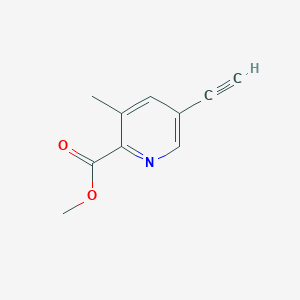

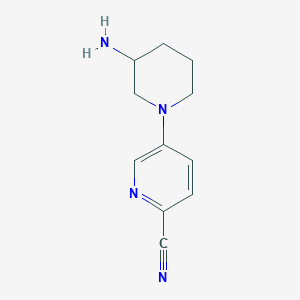
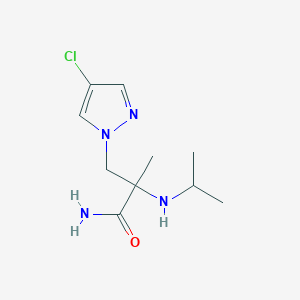
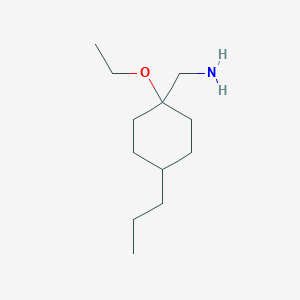
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B15325051.png)
